molecular formula C12H22O3 B13763021 Tert-butyl 2-(1-hydroxycyclohexyl)acetate CAS No. 5292-13-7

Tert-butyl 2-(1-hydroxycyclohexyl)acetate

Cat. No.: B13763021
CAS No.: 5292-13-7
M. Wt: 214.30 g/mol
InChI Key: HDJCUAYVAKJGTJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C12H22O3 It is a derivative of cyclohexane, featuring a tert-butyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-hydroxycyclohexyl)acetate typically involves the esterification of 1-hydroxycyclohexylacetic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

1-Hydroxycyclohexylacetic acid+tert-Butyl alcoholH2SO4Tert-butyl 2-(1-hydroxycyclohexyl)acetate+Water\text{1-Hydroxycyclohexylacetic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 1-Hydroxycyclohexylacetic acid+tert-Butyl alcoholH2​SO4​​Tert-butyl 2-(1-hydroxycyclohexyl)acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.

Major Products

    Oxidation: Formation of 2-(1-oxocyclohexyl)acetic acid.

    Reduction: Formation of 2-(1-hydroxycyclohexyl)ethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Tert-butyl 2-(1-hydroxycyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclohexylacetic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications and interactions with various chemical and biological systems .

Properties

CAS No.

5292-13-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxycyclohexyl)acetate

InChI

InChI=1S/C12H22O3/c1-11(2,3)15-10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3

InChI Key

HDJCUAYVAKJGTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCCC1)O

Origin of Product

United States

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